
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alpha 1-Adrenoceptor Antagonists
A study discusses derivatives of 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, similar in structure to the queried compound, as selective and potent CNS-active alpha 1-adrenoceptor antagonists. These compounds, derived from the antipsychotic sertindole, show high selectivity for alpha 1-adrenoceptors compared to dopamine and serotonin receptors. One derivative, in particular, showed affinities of 0.99, 3.2, and 9.0 nM for the alpha 1a, alpha 1b, and alpha 1d adrenoceptor subtypes, respectively, with a selectivity higher than 900 compared to other receptors. A new pharmacophore model for alpha 1-adrenoceptor antagonists is suggested based on these findings (Balle et al., 2003).
Serotonin and Dopamine Receptor Antagonists
Another research focuses on 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, which are structurally related to the queried compound. These derivatives show potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Some derivatives inhibited quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism. Interestingly, certain piperidyl substituted indoles were noncataleptogenic, resembling the atypical neuroleptic clozapine. The study led to the development of sertindole, a compound with significant relevance in neuroleptic treatment (Perregaard et al., 1992).
Structural and Theoretical Analysis
A study on derivatives of 1,2,4-triazoles, closely related to the queried compound, synthesized and characterized two biologically active derivatives. The crystal structures show various intermolecular interactions, like C-H…F, C-H…S, C-H…N, which play a crucial role in molecular packing. Computational procedures using PIXEL and Hirshfeld analysis were employed to evaluate the nature of these interactions, revealing a prominent contribution of H…F interactions to molecular packing (Shukla et al., 2017).
Sigma Ligands and Pharmacological Activities
Research on 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, similar to the queried compound, explores their high affinity for sigma 1 and sigma 2 binding sites, as well as for several other receptors. The introduction of a 4-fluorophenyl substituent resulted in selective sigma 2 ligands with subnanomolar affinity. The compounds also showed potent anxiolytic activity and good CNS penetration, indicating their potential in treating anxiety-related disorders (Perregaard et al., 1995).
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(2-indol-1-ylacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c25-19-6-2-4-8-21(19)30-22(26-27-24(30)32)15-17-9-12-28(13-10-17)23(31)16-29-14-11-18-5-1-3-7-20(18)29/h1-8,11,14,17H,9-10,12-13,15-16H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLGQDDJYQIPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)


![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)
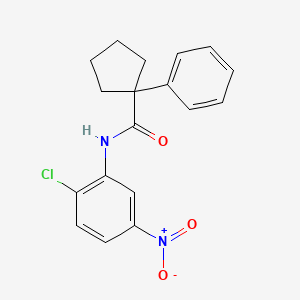
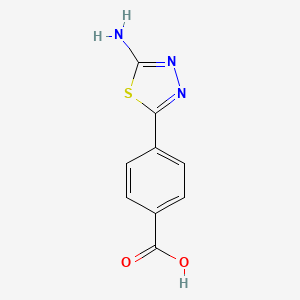
![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)

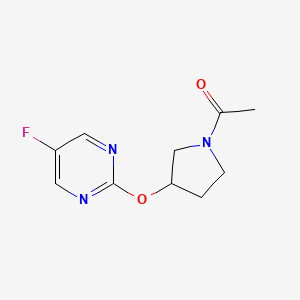
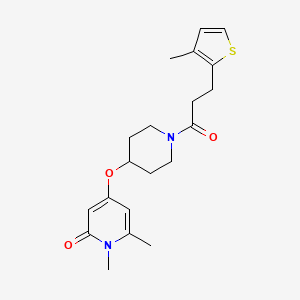
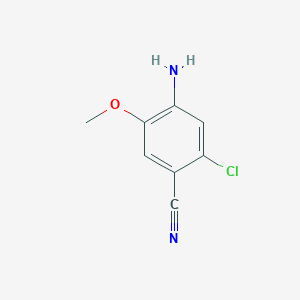
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)